molecular formula C8H13N3O B6513746 N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide CAS No. 88398-75-8

N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide

Cat. No. B6513746
CAS RN: 88398-75-8
M. Wt: 167.21 g/mol
InChI Key: MVSCTMHOTLKBEV-UHFFFAOYSA-N
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Description

“N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide” is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of pyrazole derivatives can be analyzed using 1H NMR, 13C NMR, FT-IR, mass spectroscopy techniques .


Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Mechanism of Action

Target of Action

N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties . . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.

Mode of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in these observed effects.

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Future Directions

Pyrazole derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on developing novel synthetic techniques and exploring the biological activity of new pyrazole derivatives .

properties

IUPAC Name

N,N,2,5-tetramethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-7(11(4)9-6)8(12)10(2)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSCTMHOTLKBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623115
Record name N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide

CAS RN

88398-75-8
Record name N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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